6-Thioxanthosine
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
Molekularformel |
C10H12N4O5S |
|---|---|
Molekulargewicht |
300.29 g/mol |
IUPAC-Name |
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-sulfanylidene-3H-purin-2-one |
InChI |
InChI=1S/C10H12N4O5S/c15-1-3-5(16)6(17)9(19-3)14-2-11-4-7(14)12-10(18)13-8(4)20/h2-3,5-6,9,15-17H,1H2,(H2,12,13,18,20)/t3-,5-,6-,9-/m1/s1 |
InChI-Schlüssel |
NWYWQXDBECLBTR-UUOKFMHZSA-N |
Isomerische SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NC(=O)NC2=S |
Kanonische SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)NC(=O)NC2=S |
Herkunft des Produkts |
United States |
Biosynthesis and Metabolic Pathways of 6 Thioxanthosine
Thiopurine Metabolic Cascade Leading to 6-Thioxanthosine Monophosphate (6-TXMP)
The formation of this compound monophosphate (6-TXMP) is a multi-step intracellular process that begins with the administration of thiopurine prodrugs. This pathway is a crucial part of the anabolic activation required for these drugs to exert their effects. nih.gov
Origin from 6-Mercaptopurine (B1684380) and Azathioprine (B366305) Activation
The metabolic journey to 6-TXMP originates with the thiopurine drugs azathioprine (AZA) and 6-mercaptopurine (6-MP). researchgate.netnih.gov Azathioprine serves as a prodrug, which is a precursor that is converted into a pharmacologically active agent in the body. nih.govnih.govyoutube.com Upon administration, azathioprine undergoes non-enzymatic cleavage, primarily in the liver, to release 6-mercaptopurine. nih.gov 6-MP, a structural analog of the natural purine (B94841) bases hypoxanthine (B114508), guanine (B1146940), and adenine (B156593), can then enter the metabolic pathways utilized by these endogenous purines. nih.gov
Formation of 6-Thioinosine Monophosphate (6-TIMP) as a Precursor
Once 6-mercaptopurine is formed and transported into the cell, it is metabolized through three competing pathways. nih.gov The anabolic pathway, which leads to the formation of active metabolites, begins with the conversion of 6-MP into 6-thioinosine monophosphate (6-TIMP). nih.gov This critical phosphoribosylation step is catalyzed by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HPRT). nih.govnih.govnih.govashpublications.org 6-TIMP is the first major nucleotide metabolite in this activation cascade and serves as the direct precursor to this compound monophosphate. nih.govresearchgate.netresearchgate.net
Enzymatic Conversion of 6-TIMP to 6-TXMP
The conversion of 6-thioinosine monophosphate (6-TIMP) to this compound monophosphate (6-TXMP) is a key reaction that mirrors a step in the de novo synthesis of guanosine (B1672433) monophosphate. nih.gov This enzymatic conversion is catalyzed by inosine (B1671953) monophosphate dehydrogenase (IMPDH). researchgate.netnih.govnih.govnih.govashpublications.orgresearchgate.netresearchgate.net Research has demonstrated that purified IMP dehydrogenase can effectively convert 6-TIMP to 6-TXMP, confirming the role of this enzyme in the thiopurine metabolic pathway. nih.gov This step is essential for channeling the thiopurine metabolites towards the formation of thioguanine nucleotides. nih.govnih.gov
Downstream Metabolic Fates of this compound Monophosphate (6-TXMP)
Following its formation, 6-TXMP is not an end-product but rather a transient intermediate that is swiftly converted into therapeutically important thioguanine nucleotides.
Conversion to 6-Thioguanine (B1684491) Monophosphate (6-TGMP)
The metabolic pathway continues with the conversion of this compound monophosphate (6-TXMP) into 6-thioguanine monophosphate (6-TGMP). nih.gov This reaction is facilitated by the enzyme guanosine monophosphate synthetase (GMPS). researchgate.netnih.govnih.govresearchgate.net The sequential conversion from 6-MP to 6-TIMP, then to 6-TXMP, and finally to 6-TGMP has been confirmed in leukemia cells. nih.gov The formation of 6-TGMP is a pivotal step, as it is the first of the thioguanine nucleotides responsible for the drug's ultimate cytotoxic and immunosuppressive activities. ashpublications.orgnih.gov
Subsequent Phosphorylation to 6-Thioguanine Di- and Triphosphates (6-TGDP, 6-TGTP)
The final stage in the activation pathway involves the further phosphorylation of 6-thioguanine monophosphate (6-TGMP). Cellular kinases sequentially add phosphate (B84403) groups to 6-TGMP, converting it first into 6-thioguanine diphosphate (B83284) (6-TGDP) and then into the terminal active metabolite, 6-thioguanine triphosphate (6-TGTP). researchgate.netnih.govnih.govnih.govresearchgate.netresearchgate.netresearchgate.netwikipedia.org These highly phosphorylated thioguanine nucleotides, collectively known as 6-thioguanine nucleotides (6-TGNs), are the primary mediators of the therapeutic effects of thiopurines. nih.gov The triphosphate form, 6-TGTP, can be incorporated into RNA, while its deoxyribonucleotide counterpart (dGTP) is incorporated into DNA, leading to cytotoxicity. nih.govnih.gov
Data Tables
Table 1: Key Enzymes in the Biosynthesis and Metabolism of this compound
| Enzyme | Abbreviation | Function |
|---|---|---|
| Hypoxanthine-guanine phosphoribosyltransferase | HPRT | Converts 6-mercaptopurine (6-MP) to 6-thioinosine monophosphate (6-TIMP). nih.govnih.govashpublications.org |
| Inosine monophosphate dehydrogenase | IMPDH | Converts 6-thioinosine monophosphate (6-TIMP) to this compound monophosphate (6-TXMP). nih.govnih.govnih.govresearchgate.net |
| Guanosine monophosphate synthetase | GMPS | Converts this compound monophosphate (6-TXMP) to 6-thioguanine monophosphate (6-TGMP). nih.govnih.govresearchgate.net |
Table 2: Compounds in the this compound Metabolic Pathway
| Compound Name | Abbreviation | Role in Pathway |
|---|---|---|
| Azathioprine | AZA | Prodrug for 6-mercaptopurine. nih.govnih.gov |
| 6-Mercaptopurine | 6-MP | Initial substrate for the anabolic pathway. nih.gov |
| 6-Thioinosine monophosphate | 6-TIMP | Precursor to 6-TXMP. nih.govnih.gov |
| This compound monophosphate | 6-TXMP | Central intermediate metabolite. nih.govnih.gov |
| 6-Thioguanine monophosphate | 6-TGMP | First thioguanine nucleotide formed. nih.govnih.gov |
| 6-Thioguanine diphosphate | 6-TGDP | Intermediate in the final phosphorylation steps. nih.govresearchgate.net |
| 6-Thioguanine triphosphate | 6-TGTP | Final active metabolite incorporated into RNA/DNA. nih.govnih.govresearchgate.net |
Competing Metabolic Pathways Influencing this compound Precursor Availability
Thiopurine S-Methylation Pathways
A major competing pathway is the S-methylation of thiopurines, catalyzed by the enzyme thiopurine S-methyltransferase (TPMT). researchgate.netnih.govresearchgate.net This enzyme utilizes S-adenosyl-L-methionine as a methyl group donor to methylate 6-MP into 6-methylmercaptopurine (B131649) (6-MMP). researchgate.netresearchgate.net This reaction diverts 6-MP away from the HGPRT-mediated conversion to 6-TIMP, thereby directly reducing the substrate pool available for the synthesis of this compound. researchgate.net
Furthermore, TPMT can also methylate 6-TIMP to form 6-methylmercaptopurine ribonucleotides (6-MMPR). researchgate.netnih.gov This action represents a second point of competition, directly depleting the immediate precursor of 6-TXMP. The activity level of TPMT, which is subject to significant genetic polymorphism, is a critical determinant of the balance between the anabolic and methylation pathways. nih.govresearchgate.net
Xanthine (B1682287) Oxidase-Mediated Oxidation Pathways
Another significant catabolic pathway that limits the availability of 6-MP for this compound synthesis is its oxidation by molybdoflavoenzymes, primarily xanthine oxidase (XO) and, to some extent, aldehyde oxidase (AO). nih.gov Xanthine oxidase catalyzes the conversion of 6-MP to 6-thioxanthine (B131520) (6-TX). researchgate.netnih.gov Subsequently, XO further oxidizes 6-TX to the inactive metabolite 6-thiouric acid (6-TUA). nih.govnih.gov
Research indicates that both AO and XO contribute to the initial conversion of 6-MP to 6-TX in human liver cytosol. nih.gov However, the subsequent conversion of 6-TX to 6-TUA appears to be mediated exclusively by xanthine oxidase and xanthine dehydrogenase (XDH). nih.gov This oxidative pathway represents a major route of 6-MP inactivation, shunting a substantial portion of the compound away from the anabolic pathway that leads to this compound and the therapeutically active 6-thioguanine nucleotides. nih.gov
Table 2: Impact of Competing Pathways on this compound Precursor Availability
| Pathway | Key Enzyme(s) | Substrate(s) Competed For | Effect on this compound Synthesis |
|---|---|---|---|
| Thiopurine S-Methylation | Thiopurine S-methyltransferase (TPMT) | 6-Mercaptopurine (6-MP), 6-Thioinosine monophosphate (6-TIMP) | Decreases availability of precursors for 6-TXMP formation. researchgate.netnih.gov |
Regulatory Nodes within the this compound Metabolic Network
The intricate balance between the biosynthesis of this compound and competing metabolic routes is controlled by several key regulatory nodes. These nodes are primarily the enzymes whose activity dictates the direction of metabolic flow.
Thiopurine S-methyltransferase (TPMT): As a central enzyme in the methylation pathway, TPMT is a critical regulatory node. researchgate.netgloshospitals.nhs.uk Genetic polymorphisms in the TPMT gene lead to variable enzyme activity among individuals, which directly impacts the proportion of 6-MP and 6-TIMP that is shunted towards methylation versus phosphorylation. nih.gov Low TPMT activity favors the conversion of 6-MP to 6-TIMP and subsequently to 6-TXMP, while high activity has the opposite effect. researchgate.netnih.gov
Xanthine Oxidase (XO): XO represents another crucial regulatory point in thiopurine metabolism. nih.govnih.gov Its high capacity to oxidize 6-MP to inactive metabolites makes it a major determinant of 6-MP bioavailability for the anabolic pathway. nih.gov Inhibition of XO can dramatically alter the metabolic fate of 6-MP, leading to a significant increase in the formation of 6-TIMP and its downstream metabolites, including 6-TXMP. nih.gov
Inosine Monophosphate Dehydrogenase (IMPDH): IMPDH, the enzyme that catalyzes the formation of 6-TXMP from 6-TIMP, is a rate-limiting enzyme in de novo guanine nucleotide biosynthesis and thus acts as a significant regulatory node. researchgate.netresearchgate.netresearchgate.net The activity of IMPDH can influence the rate at which 6-TIMP is converted to 6-TXMP, thereby controlling the flux towards the formation of 6-thioguanine nucleotides. nih.gov Variations in IMPDH gene expression can affect the efficiency of this metabolic step. nih.gov
The interplay between these enzymatic nodes, governed by genetic factors and the potential for pharmacological modulation, ultimately determines the intracellular concentration of this compound monophosphate and the subsequent production of active thiopurine metabolites.
Enzymatic Biotransformations Involving 6 Thioxanthosine
Inosine (B1671953) Monophosphate Dehydrogenase (IMPDH) Catalysis in 6-TXMP Formation
Inosine-5'-monophosphate dehydrogenase (IMPDH) is a critical enzyme that catalyzes the rate-limiting step in the de novo synthesis of guanine (B1146940) nucleotides. nih.govnih.govfrontiersin.orgnih.gov It is also strategically positioned in the metabolic pathway of thiopurines. nih.govnih.gov The enzyme facilitates the NAD+-dependent oxidation of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP). frontiersin.orgrcsb.org In the context of thiopurine metabolism, IMPDH carries out the analogous conversion of 6-thioinosine monophosphate (6-TIMP) to 6-thioxanthosine monophosphate (6-TXMP). nih.govresearchgate.netresearchgate.net This reaction is a pivotal step that shunts the thiopurine analog from the inosine pathway towards the formation of active thioguanine nucleotides. nih.gov
IMPDH functions as a homotetramer, with four active sites. rcsb.orgnih.gov The active site is formed by residues from adjacent subunits within the tetrameric structure, highlighting the importance of its quaternary structure for catalytic activity. rcsb.org While the enzyme's primary substrate is IMP, it demonstrates the capacity to process analogs like 6-TIMP. The conversion of 6-TIMP to 6-TXMP by purified IMP dehydrogenase has been demonstrated in studies involving leukemia cells. nih.gov This indicates that the active site can accommodate the sulfur substitution at the C6 position of the purine (B94841) ring. The enzyme's structure comprises a core α/β barrel domain containing the active site and a flanking domain. clinpgx.org The flexibility of loops within the active site, particularly the loop containing the catalytic cysteine, likely contributes to its ability to bind and catalyze the oxidation of substrate analogs like 6-TIMP. nih.govrcsb.org
The catalytic mechanism of IMPDH involves two distinct chemical transformations: a dehydrogenase reaction and a subsequent hydrolysis reaction. nih.gov The process is initiated by a nucleophilic attack on the C2 position of the purine ring of the substrate (in this case, 6-TIMP) by a conserved, essential cysteine residue (Cys331 in human type II IMPDH) in the active site. nih.govnih.gov
This attack, coupled with the transfer of a hydride ion from the substrate to the cofactor NAD+, results in the formation of a covalent thioester intermediate, specifically an E-6-TXMP* intermediate. nih.govnih.gov This covalent adduct is a key feature of the IMPDH catalytic cycle. Following its formation, a hydrolysis reaction occurs, where a water molecule attacks the covalent intermediate. clinpgx.org This step releases 6-TXMP from the enzyme, completing the catalytic cycle and regenerating the free enzyme for subsequent reactions. nih.gov
The activity of IMPDH can significantly influence the balance of thiopurine metabolites within the cell. As IMPDH is considered a potential rate-limiting enzyme in the conversion of 6-TIMP to thioguanine nucleotides (TGNs), its activity is expected to correlate with the levels of various thiopurine derivatives. nih.gov Studies in patients with inflammatory bowel disease (IBD) on thiopurine therapy have shown a wide interindividual range of IMPDH activity. nih.govnih.govresearchgate.netcornell.edu
Research has demonstrated a negative correlation between IMPDH activity in peripheral blood mononuclear cells and the concentration of methylated metabolites, specifically 6-methylthioinosine (B81876) 5'-monophosphate (meTIMP), in red blood cells. nih.govnih.govresearchgate.netcornell.edu This suggests that higher IMPDH activity favors the conversion of 6-TIMP down the pathway to 6-TXMP and subsequently to 6-thioguanine (B1684491) nucleotides (6-TGNs), thereby reducing the pool of 6-TIMP available for methylation by thiopurine S-methyltransferase (TPMT). nih.gov However, a direct positive correlation between IMPDH activity and 6-TGN concentrations was not clearly established in these studies, suggesting a more complex regulatory network and questioning the use of red blood cell metabolites as a direct proxy for those in nucleated cells. nih.govnih.govcornell.edu
Table 1: Observed IMPDH Activity in Human Cells Data derived from studies on healthy blood donors and patients with inflammatory bowel disease (IBD).
| Population Studied | Median IMPDH Activity (nmol mg⁻¹ protein h⁻¹) | Range of IMPDH Activity (nmol mg⁻¹ protein h⁻¹) | Source(s) |
|---|---|---|---|
| Healthy Blood Donors | 13.1 | 4.7–24.2 | nih.govnih.govresearchgate.netcornell.edu |
Guanosine (B1672433) Monophosphate Synthetase (GMPS) Activity in 6-TXMP Conversion
Following its formation by IMPDH, this compound monophosphate (6-TXMP) serves as a substrate for the next enzyme in the pathway: guanosine monophosphate synthetase (GMPS). researchgate.netreactome.org GMPS catalyzes the amination of xanthosine 5'-monophosphate (XMP) to produce guanosine 5'-monophosphate (GMP). nih.gov In the thiopurine pathway, GMPS similarly converts 6-TXMP into 6-thioguanosine (B559654) monophosphate (6-TGMP), which is the first of the active 6-thioguanine nucleotides. researchgate.netreactome.org This conversion is a crucial step, as 6-TGNs are the primary cytotoxic metabolites responsible for the therapeutic effects of thiopurine drugs.
GMPS possesses two distinct active sites: a glutamine amidotransferase (GATase) domain and a synthetase (ATPPase) domain. researchgate.net The enzyme functions as a dimer and can act on various nucleobase and nucleoside-based compounds. reactome.org
The conversion of 6-TXMP to 6-TGMP is an energy-dependent process that relies on adenosine (B11128) triphosphate (ATP) as a cofactor. reactome.orgnih.gov The catalytic mechanism involves two main steps occurring in the different domains. In the synthetase active site, the 2-position of the purine ring of 6-TXMP is first activated by adenylation with ATP, forming an adenyl-XMP intermediate and releasing pyrophosphate (PPi). nih.govresearchgate.net
This activation step is essential for the subsequent aminolysis. Concurrently, in the GATase domain, glutamine is hydrolyzed to generate ammonia (B1221849). researchgate.net This ammonia then travels through an intramolecular channel to the synthetase active site, where it acts as the nucleophile, attacking the activated 6-TXMP intermediate to form 6-TGMP, AMP, and two protons. reactome.orgresearchgate.net The requirement for ATP is absolute for the activation of the substrate before amination can occur. nih.gov
Table 2: Reactants and Products of GMPS-Catalyzed Conversion of 6-TXMP
| Reactants | Products | Catalyst | Source(s) |
|---|---|---|---|
| This compound 5'-monophosphate (6-TXMP) | 6-Thioguanosine monophosphate (6-TGMP) | Guanosine Monophosphate Synthetase (GMPS) Dimer | reactome.org |
| ATP | AMP | reactome.org | |
| L-Glutamine | L-Glutamate | reactome.org | |
| H₂O | Pyrophosphate (PPi) | reactome.org |
Interplay with Other Purine-Metabolizing Enzymes Indirectly Affecting this compound Levels
The intracellular concentration of this compound and its phosphorylated form, 6-TXMP, is not solely governed by the sequential actions of IMPDH and GMPS. Its levels are indirectly influenced by the activity of other enzymes within the broader purine metabolism network.
Hypoxanthine-guanine phosphoribosyltransferase (HGPRT): This key enzyme of the purine salvage pathway is responsible for the initial conversion of the prodrug 6-mercaptopurine (B1684380) into 6-TIMP. researchgate.netnih.gov Variations in HGPRT activity can therefore directly affect the size of the 6-TIMP pool available for conversion to 6-TXMP.
Xanthine (B1682287) Oxidase (XO): While primarily known for its role in purine catabolism, converting hypoxanthine (B114508) to xanthine and then to uric acid, XO can also metabolize thiopurines. researchgate.netnih.gov It can inactivate 6-mercaptopurine, reducing the initial amount of drug available to enter the anabolic pathways that lead to 6-TIMP and subsequently 6-TXMP formation. researchgate.net
Molecular Mechanisms of 6 Thioxanthosine and Its Metabolites
Integration into Purine (B94841) Nucleotide Synthesis and Salvage Pathways
6-Thioxanthosine and its related compounds are processed within the cell through pathways designed for endogenous purines. These pathways, namely the de novo synthesis and salvage pathways, are responsible for the synthesis and recycling of purine nucleotides required for DNA and RNA production. nih.govnih.gov Thiopurine compounds such as 6-mercaptopurine (B1684380) (6-MP) and 6-thioguanine (B1684491) (6-TG) are inactive prodrugs that require intracellular enzymatic conversion to exert their effects. nih.gov
The metabolic journey relevant to this compound begins with 6-mercaptopurine, which is converted by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) into thioinosine monophosphate (TIMP). nih.gov TIMP then serves as a substrate for the enzyme inosine (B1671953) monophosphate dehydrogenase (IMPDH), which converts it to This compound monophosphate (TXMP). nih.gov This step is a critical juncture, introducing the thioxanthosine structure into the purine nucleotide pool. Subsequently, guanosine (B1672433) monophosphate synthetase (GMPS) catalyzes the conversion of TXMP into 6-thioguanosine (B559654) monophosphate (TGMP). nih.gov TGMP is further phosphorylated by kinases to form 6-thioguanosine diphosphate (B83284) (TGDP) and the active metabolite, 6-thioguanosine triphosphate (TGTP). wikipedia.orgnih.gov Concurrently, ribonucleotide reductase can convert these thiopurine ribonucleotides into their deoxyribosyl forms, leading to the formation of deoxy-6-thioguanosine triphosphate (dTGTP). wikipedia.org Collectively, these phosphorylated forms are known as 6-thioguanine nucleotides (TGNs). wikipedia.orgnih.gov
The purine salvage pathway, which is typically more energy-efficient than de novo synthesis, plays a central role in this activation process. researchgate.netwikipedia.org The key enzymes HGPRT and adenine (B156593) phosphoribosyltransferase (APRT) salvage purine bases by adding an activated ribose-5-phosphate (B1218738) group from phosphoribosyl pyrophosphate (PRPP). wikipedia.orgfrontiersin.org 6-TG can also be directly converted to TGMP by HGPRT. nih.gov The catabolism of thiopurines also involves this compound; 6-thioguanine can be deaminated by guanine (B1146940) deaminase to form 6-thioxanthine (B131520), which is then oxidized by xanthine (B1682287) oxidase to thiouric acid. wikipedia.orgnih.gov
| Enzyme | Substrate | Product | Pathway Step |
| Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) | 6-Mercaptopurine | Thioinosine monophosphate (TIMP) | Anabolism/Salvage |
| Inosine monophosphate dehydrogenase (IMPDH) | Thioinosine monophosphate (TIMP) | This compound monophosphate (TXMP) | Anabolism |
| Guanosine monophosphate synthetase (GMPS) | This compound monophosphate (TXMP) | 6-Thioguanosine monophosphate (TGMP) | Anabolism |
| Guanine deaminase | 6-Thioguanine | 6-Thioxanthine | Catabolism |
| Xanthine Oxidase (XO) / Aldehyde Oxidase (AO) | 6-Thioxanthine | Thiouric Acid | Catabolism |
Influence on De Novo Purine Biosynthesis
The de novo purine synthesis pathway is an intricate, multi-step process that builds purine rings from simpler precursors, ultimately forming inosine monophosphate (IMP). wikipedia.orgnih.govmdpi.comresearchgate.net Thiopurine metabolites can exert influence over this pathway, primarily through inhibitory actions.
However, studies examining the effects of 6-thioguanine have suggested that inhibition of de novo purine synthesis is not the primary mechanism of its cytotoxic action. clinpgx.orgnih.gov Research in H.Ep-2 cells showed that while 6-(methylmercapto)purine ribonucleoside, a strong inhibitor of the de novo pathway, could significantly deplete purine pools without killing the cells, 6-thioguanine's toxicity was not reversed by aminoimidazolecarboxamide, a downstream intermediate in the purine synthesis pathway. clinpgx.orgnih.gov This indicates that while metabolites derived from the thiopurine pathway can inhibit de novo synthesis, the ultimate biological impact of 6-thioguanine is more closely linked to its incorporation into nucleic acids. clinpgx.orgnih.gov
Mechanisms of 6-Thioguanine Nucleotide Incorporation into Nucleic Acids (DNA and RNA)
The primary mechanism through which thiopurines exert their biological effects is the incorporation of their active metabolites, the 6-thioguanine nucleotides (TGNs), into DNA and RNA. nih.govnih.gov During DNA synthesis (S-phase), DNA polymerases mistake deoxy-6-thioguanosine triphosphate (dTGTP) for its natural counterpart, deoxyguanosine triphosphate (dGTP), and incorporate it into the elongating DNA strand. wikipedia.org Similarly, 6-thioguanosine triphosphate (TGTP) can be incorporated into RNA during transcription. nih.gov This fraudulent incorporation is the initiating event for a cascade of cellular disruptions.
The presence of 6-thioguanine (DNA-6-TG) within the DNA helix creates a lesion that disrupts normal DNA function and is recognized by cellular repair machinery. nih.gov During subsequent rounds of DNA replication, DNA polymerases may incorrectly pair thymine (B56734) (T) opposite the incorporated 6-TG base. aacrjournals.org The resulting 6-TG:T mismatch is a substrate for the DNA Mismatch Repair (MMR) system. aacrjournals.org MMR-competent cells recognize this mismatch and attempt to excise the 6-TG. However, because 6-TG is present throughout the newly synthesized strand, the repair process can become futile, leading to repeated cycles of incision without effective repair. This futile repair cycle can generate persistent single-strand breaks, ultimately signaling for a G2-M phase cell cycle arrest. aacrjournals.org
Furthermore, DNA-6-TG is photosensitive. Upon exposure to UVA radiation, DNA-6-TG absorbs the light and generates reactive oxygen species, which can lead to further damage. nih.gov A significant consequence is the formation of covalent DNA-protein crosslinks. nih.gov Research has shown that essential proteins involved in DNA replication and repair can become crosslinked to DNA containing 6-TG. Among the proteins identified in these crosslinked complexes are Proliferating Cell Nuclear Antigen (PCNA), the MMR protein MSH2, and the Nucleotide Excision Repair (NER) factor XPA. nih.gov The sequestration of these vital repair proteins can compromise the cell's ability to manage DNA damage. nih.gov
| Protein | Function | Consequence of Crosslinking to DNA-6-TG |
| PCNA | DNA clamp, processivity factor for DNA polymerases | Sequestration, potential impairment of DNA replication |
| MSH2 | Mismatch recognition protein (part of MutSα complex) | Sequestration, compromising mismatch repair function |
| XPA | Damage recognition factor in Nucleotide Excision Repair (NER) | Sequestration, impairing NER pathway |
The incorporation of thiopurine metabolites into the DNA template can also affect RNA transcription. Studies using in vitro transcription assays with T7 RNA polymerase and human RNA polymerase II (hRNAPII) have investigated these effects. The presence of 6-thioguanine (SG) in the transcribed strand did not significantly compromise the efficiency or fidelity of transcription. nih.govnih.gov
In contrast, a methylated derivative, S6-methylthioguanine (S6mG), which can be formed from incorporated 6-TG, has a profound impact on transcription. nih.govnih.gov When S6mG is present on the transcribed strand, it acts as a significant impediment to transcription by hRNAPII and also induces transcriptional mutagenesis, causing errors in the synthesized RNA molecule. nih.govnih.gov This suggests that while the initial incorporation of 6-TG may be relatively benign to the transcriptional process, its subsequent modification can lead to potent transcriptional inhibition and mutagenesis. nih.gov
| Lesion in DNA Template | Effect on hRNAPII Transcription | Relative Bypass Efficiency (RBE) | Relative Mutation Frequency (RMF) |
| 6-Thioguanine (SG) | Not a considerable block or mutagen | High | Low |
| S6-Methylthioguanine (S6mG) | Major impediment and mutagenic | 24% nih.gov | 85% nih.gov |
The substitution of a single atom—oxygen for sulfur at the C6 position of guanine—alters the chemical properties of the nucleobase, which in turn affects the structure and stability of the nucleic acid helix. researchgate.netwikipedia.orgbyjus.com The structure of the DNA double helix is maintained by specific hydrogen bonding between base pairs and stacking interactions. nih.govwustl.edu The introduction of a thionucleotide like 6-thioguanosine disrupts these interactions.
Thermodynamic studies on RNA duplexes have shown that replacing a guanosine with a 6-thioguanosine generally diminishes the duplex's stability. researchgate.net The extent of this destabilization depends on the position of the substitution and the identity of the neighboring base pairs. researchgate.net In the context of DNA, the structural consequences of 6-thioguanine incorporation are fundamental to its biological activity. researchgate.net Solution structures of DNA duplexes containing 6-thioguanine paired with either cytosine (S6G·C) or thymine (S6G·T) have been determined, revealing local conformational changes in the DNA helix. These structural perturbations are likely recognized by DNA repair enzymes, initiating the cellular responses described previously. researchgate.net
Interactions with Intracellular Signaling Cascades (e.g., GTPase Rac1 pathway inhibition by downstream metabolites)
The immunosuppressive and cytotoxic effects of this compound are mediated by its intracellular metabolites, which directly interfere with critical signaling pathways that govern cell proliferation, activation, and survival. A primary mechanism of action, particularly at the lower doses used in inflammatory conditions, is the targeted inhibition of the Ras-related C3 botulinum toxin substrate 1 (Rac1) signaling cascade. researchgate.net Rac1 is a small GTPase that acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate a multitude of cellular processes, including T-cell activation. nih.govmdpi.com
Following cellular uptake and metabolic conversion, this compound is ultimately converted into active 6-thioguanine nucleotides (6-TGNs), such as 6-thioguanosine triphosphate (6-TGTP). nih.govnih.gov These metabolites are structurally similar to endogenous guanine nucleotides but possess a sulfur atom at the C-6 position of the purine ring, which is crucial for their unique biological activity. nih.gov
The central mechanism of Rac1 inhibition involves the direct binding of 6-TGTP to the Rac1 protein. nih.gov Research has shown that 6-TGTP forms a specific disulfide adduct with a redox-sensitive cysteine residue (Cys18) located within the nucleotide-binding site of Rac1. nih.gov This covalent modification prevents guanine nucleotide exchange factors (GEFs), such as Vav, from facilitating the exchange of GDP for GTP, thereby blocking the activation of Rac1. researchgate.netnih.gov
Although Rho-specific GTPase-activating proteins (RhoGAPs) can still act on the 6-TGTP-Rac1 adduct to hydrolyze it to a 6-thioguanosine diphosphate (6-TGDP)-Rac1 form, this complex represents a dead-end product. nih.gov The GEFs are unable to exchange the adducted 6-TGDP for a free guanine nucleotide, causing the biologically inactive 6-TGDP-Rac1 adduct to accumulate within the cell. nih.gov This effectively sequesters Rac1 in an inactive state, disrupting its downstream signaling functions. While other Rho GTPases like RhoA and Cdc42 also have the conserved motif for this interaction, Rac1 is considered the primary target in activated T-cells due to its higher activation levels in these cells. nih.gov
The inhibition of the Rac1 pathway disrupts key cellular signaling cascades necessary for T-cell activation and survival, contributing to the immunosuppressive action of the parent compound. researchgate.net By blocking Rac1, downstream pathways involving mitogen-activated protein kinase kinase (MEK), nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), and the anti-apoptotic protein Bcl-xL are inhibited. researchgate.netnih.gov This disruption ultimately leads to the apoptosis of activated T-lymphocytes. researchgate.netnih.gov
Table 1: Key Proteins in the Rac1 Signaling Pathway and Their Interaction with Thiopurine Metabolites
| Protein | Class | Normal Function in Signaling | Interaction with this compound Metabolites |
|---|---|---|---|
| Rac1 | Small GTPase | Molecular switch in signaling pathways regulating cell activation, proliferation, and survival. nih.govmdpi.com | Binds covalently to 6-TGTP, forming an inactive adduct that accumulates in the cell. nih.gov |
| Vav | Guanine Nucleotide Exchange Factor (GEF) | Promotes the exchange of GDP for GTP, activating Rac1. researchgate.netnih.gov | Action is blocked by the 6-TGTP-Rac1 adduct, preventing Rac1 activation. nih.gov |
| RhoGAP | GTPase-Activating Protein (GAP) | Stimulates the hydrolysis of GTP to GDP, inactivating Rac1. nih.gov | Hydrolyzes the 6-TGTP-Rac1 adduct to an inactive 6-TGDP-Rac1 adduct. nih.gov |
| NF-κB | Transcription Factor | A downstream target of Rac1 that promotes cell survival and inflammation. researchgate.netnih.gov | Activation is inhibited due to the upstream blockage of Rac1 signaling. researchgate.net |
Table 2: Key Metabolites of this compound and Their Roles
| Metabolite | Abbreviation | Role in Rac1 Pathway Inhibition |
|---|---|---|
| 6-Thioguanine Nucleotides | 6-TGNs | General class of active metabolites derived from thiopurines. researchgate.netnih.gov |
| 6-Thioguanosine Monophosphate | 6-TGMP | An early metabolite in the activation pathway leading to 6-TGTP. acs.org |
| 6-Thioguanosine Triphosphate | 6-TGTP | The primary active metabolite that directly binds to and inhibits Rac1. nih.govnih.gov |
| 6-Thioguanosine Diphosphate | 6-TGDP | Formed after RhoGAP-mediated hydrolysis of the 6-TGTP-Rac1 complex, resulting in a stable, inactive adduct. nih.gov |
Analytical Methodologies for 6 Thioxanthosine Research
Chromatographic Separation Techniques for 6-Thioxanthosine and its Metabolites
Chromatographic techniques are central to the analysis of this compound, enabling its separation from a complex mixture of endogenous cellular components and other thiopurine metabolites. Due to the polar nature of this compound and its phosphorylated derivatives, reversed-phase and ion-pairing chromatography are the most commonly employed methods.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) detection is a robust and widely used technique for the quantitative analysis of thiopurine metabolites. While specific methods focusing solely on this compound are not extensively detailed in the literature, the methods developed for its metabolic precursors and products, such as 6-mercaptopurine (B1684380) (6-MP) and 6-thioguanine (B1684491) (6-TG), are directly applicable. mdpi.comnih.govpsu.edu
These methods typically involve hydrolyzing the thiopurine nucleotides in red blood cell (RBC) lysates to their respective bases, allowing for the simultaneous measurement of total TGNs and other metabolites. nih.govpsu.edu A common approach involves protein precipitation using perchloric acid, followed by heating to achieve hydrolysis. psu.edu The separation is then performed on a C18 reversed-phase column. mdpi.comnih.gov
Isocratic elution with a simple mobile phase, such as a phosphate (B84403) buffer containing a small percentage of acetonitrile (B52724), has been shown to effectively separate 6-thioguanine, 6-mercaptopurine, and 6-methylmercaptopurine (B131649) within a short run time. mdpi.com UV detection is typically set at wavelengths where thiopurines exhibit strong absorbance, such as 341 nm for 6-TG and 304 nm for a derivative of 6-methylmercaptopurine. psu.edu The precision of these HPLC methods is generally high, with intra- and inter-day variations often below 15%. nih.gov
Table 1: Example HPLC Conditions for Analysis of Thiopurine Metabolites (Related to this compound)
| Parameter | Condition 1 mdpi.com | Condition 2 psu.edu |
|---|---|---|
| Column | Reversed-phase C18 | Purospher RP-18e, 5 µm |
| Mobile Phase | 20 mmol/L Phosphate buffer (pH 2.5) with 5% Acetonitrile (ACN) | Gradient of 0.02 mol/L Potassium Phosphate (pH 3.5) and Methanol (B129727) (MeOH) |
| Elution Mode | Isocratic | Linear Gradient (0-20% MeOH over 12 min) |
| Flow Rate | Not specified | 1.2 mL/min |
| Detection | UV | UV (341 nm for 6-TG, 304 nm for Me6-MP derivative) |
| Internal Standard | 6-Mercaptopurine | Not specified |
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) for Enhanced Sensitivity and Specificity
For higher sensitivity and specificity, Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) has become the gold standard for thiopurine analysis. nih.gov This technique allows for the direct measurement of multiple metabolites, including the phosphorylated forms, often with lower limits of quantification (LLOQ) and reduced run times compared to HPLC-UV. nih.govjyoungpharm.org
In a typical UPLC-MS/MS workflow for thiopurine metabolites, samples are first subjected to protein precipitation. jyoungpharm.org Chromatographic separation is achieved on a sub-2 µm particle column, such as a C18 or a specialized column like the Waters Acquity UPLC BEH AMIDA, which provides excellent retention and peak shape for polar compounds. nih.gov Gradient elution with a mobile phase consisting of an aqueous component with a modifier like formic acid and an organic solvent like acetonitrile or methanol is common. nih.govjyoungpharm.org
The use of tandem mass spectrometry provides exceptional specificity through Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for each analyte. This minimizes interferences from the biological matrix, which is a significant advantage in bioanalysis. nih.gov
Table 2: Example UPLC-MS/MS Conditions for Thiopurine Metabolite Analysis
| Parameter | Condition Details nih.gov |
|---|---|
| LC System | Waters Acquity UPLC |
| Column | Waters Acquity UPLC BEH AMIDA, 1.7 µm (2.1 x 100 mm) |
| Mobile Phase A | 0.2% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile-methanol |
| Flow Rate | 0.2 mL/min |
| Elution Mode | Gradient |
| MS System | Waters Xevo TQD |
| Ionization Mode | Positive Electrospray Ionization (ESI) |
| Run Time | ~5.0 min |
Mass Spectrometry for Identification and Structural Confirmation
Mass spectrometry (MS) is an indispensable tool for the unambiguous identification and structural confirmation of this compound and its metabolites. High-resolution mass spectrometry can provide an exact mass measurement, confirming the elemental composition of the molecule. For instance, the monoisotopic mass of this compound 5'-monophosphate (TXMP) is 380.01917156 Da. nih.gov
For example, in the analysis of 6-TGMP, a precursor ion of m/z 380.16 is monitored, which fragments to a product ion of m/z 168.00, corresponding to the 6-thioguanine base. nih.gov It is anticipated that this compound would exhibit similar fragmentation behavior, yielding a product ion characteristic of the 6-thioxanthine (B131520) base.
Table 3: Known Mass Spectrometric Data for Thiopurine Metabolites
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
|---|---|---|---|
| 6-Mercaptopurine (6-MP) | 153.09 | 119.09 | nih.gov |
| 6-Methylmercaptopurine (6-MMP) | 167.17 | 126.03 | nih.gov |
| 6-Thioguanosine-5'-monophosphate (6-TGMP) | 380.16 | 168.00 | nih.gov |
| 6-Thioxanthine | Molecular Weight: 168.176 Da (Electron Ionization data available) | nist.gov | |
| This compound 5'-monophosphate (TXMP) | Exact Mass: 380.01917156 Da | nih.gov |
Sample Preparation Strategies for Biological Matrices in Research Applications
Effective sample preparation is critical for accurate and reliable quantification of this compound and its metabolites in complex biological matrices such as blood, plasma, or red blood cells (RBCs). The primary goals of sample preparation are to remove interfering substances like proteins and phospholipids, concentrate the analyte, and ensure its stability.
Extraction Techniques (e.g., Liquid/Liquid Extraction, Solid-Phase Extraction)
The choice of extraction technique depends on the analyte's properties, the biological matrix, and the subsequent analytical method.
Protein Precipitation (PPT) is a common first step, especially for samples like whole blood or RBC lysates. Perchloric acid is frequently used to denature and precipitate proteins. nih.gov This method is often combined with the addition of a reducing agent like dithiothreitol (B142953) (DTT) to prevent the oxidation of the thiol group on the thiopurine molecules and their binding to proteins. nih.gov Following precipitation and centrifugation, the supernatant containing the analytes can be directly injected or further processed.
Liquid-Liquid Extraction (LLE) involves partitioning the analyte between two immiscible liquid phases. For thiopurines, LLE can be used to clean up plasma samples. For instance, after protein precipitation with methanol, an organic solvent like dichloromethane (B109758) can be used for extraction. jyoungpharm.org However, LLE can sometimes be labor-intensive and may result in lower recoveries compared to other techniques.
Solid-Phase Extraction (SPE) offers a more efficient and automatable alternative to LLE. It uses a solid sorbent to retain the analyte while interfering components are washed away. For polar compounds like thiopurine nucleotides, ion-exchange or reversed-phase SPE cartridges can be utilized. This technique is highly effective for sample cleanup and concentration, leading to cleaner extracts and improved analytical sensitivity.
Management of Matrix Effects in Quantitative Bioanalysis
Matrix effects, which are the suppression or enhancement of analyte ionization in the mass spectrometer due to co-eluting matrix components, are a significant challenge in quantitative bioanalysis, particularly with LC-MS/MS. These effects can compromise the accuracy, precision, and sensitivity of an assay.
Effective management of matrix effects begins with optimized sample preparation to remove as many interfering components as possible. Chromatographic separation also plays a key role; achieving baseline separation of the analyte from the bulk of the matrix components can significantly reduce ionization suppression.
The most common strategy to compensate for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS). A SIL-IS has nearly identical chemical and physical properties to the analyte and will co-elute chromatographically. Therefore, it experiences the same degree of matrix effect as the analyte. By calculating the ratio of the analyte peak area to the internal standard peak area, any signal suppression or enhancement is effectively normalized, leading to accurate and precise quantification. When a SIL-IS is not available, a structural analog can be used as an internal standard, though it may not compensate for matrix effects as effectively. mdpi.com
Spectroscopic Approaches for Structural and Conformational Analysis of Related Thionucleosides (e.g., NMR, Circular Dichroism)
The structural elucidation and conformational analysis of this compound and related thionucleosides are heavily reliant on sophisticated spectroscopic techniques. Among these, Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy are paramount, providing detailed insights into the three-dimensional structure, dynamic behavior, and stereochemical properties of these modified nucleosides in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-invasive technique for determining the solution-state conformation of nucleosides. By analyzing various NMR parameters, researchers can deduce the preferred sugar pucker, the orientation of the glycosidic bond, and the conformation of the exocyclic group.
For thionucleosides, ¹H NMR is particularly informative. The coupling constants between the protons of the furanose ring (¹JH,H) are instrumental in determining the sugar conformation. The pentofuranose (B7776049) ring in nucleosides exists in a dynamic equilibrium between two major conformations: North (N-type) and South (S-type). The populations of these conformers can be quantified using the Karplus equation, which relates the vicinal proton-proton coupling constants to the dihedral angles. For instance, a larger ³JH1'-H2' coupling constant is indicative of a higher population of the S-type conformer. Comparative NMR studies on 4'-thionucleosides and their natural oxygen-containing counterparts have revealed that the S-C-N anomeric effect in thionucleosides is weaker than the O-C-N anomeric effect in natural nucleosides. srce.hr
The analysis of Nuclear Overhauser Effects (NOEs) provides crucial information about the spatial proximity of protons, which helps in determining the glycosidic bond conformation (syn or anti). An NOE between the base proton (H8 in purines) and the anomeric proton (H1') of the sugar is characteristic of a syn conformation, while an NOE between H8 and H2' suggests an anti conformation. In the gas phase, structural analysis of 6-thioguanosine (B559654), a closely related thionucleoside, has shown that it adopts a syn conformation stabilized by a strong intramolecular hydrogen bond. nih.gov
Furthermore, ¹³C NMR can provide complementary structural information. The chemical shifts of the carbon atoms in the sugar moiety and the nucleobase are sensitive to conformational changes.
Table 1: Representative ¹H NMR Data for Conformational Analysis of Thionucleosides (Note: This table presents generalized data based on studies of related thionucleosides, as specific high-resolution NMR data for this compound is not widely published. Values are illustrative.)
| Parameter | Typical Value Range (Hz) | Conformational Information |
| ³JH1'-H2' | 1.0 - 8.0 | Sugar Pucker (N vs. S) |
| ³JH2'-H3' | 4.0 - 7.0 | Sugar Pucker (N vs. S) |
| ³JH3'-H4' | 2.0 - 9.0 | Sugar Pucker (N vs. S) |
| NOE (H8 ↔ H1') | Presence/Absence | Glycosidic Torsion Angle (syn/anti) |
| NOE (H8 ↔ H2') | Presence/Absence | Glycosidic Torsion Angle (syn/anti) |
Circular Dichroism (CD) Spectroscopy
Circular Dichroism spectroscopy is a form of light absorption spectroscopy that measures the difference in absorbance of right- and left-circularly polarized light by chiral molecules. This technique is exceptionally sensitive to the secondary and tertiary structure of biomolecules, including the conformation of nucleosides and nucleic acids. youtube.com
For thionucleosides like this compound, the chromophoric thione group gives rise to distinct electronic transitions that are sensitive to the surrounding chiral environment of the sugar moiety. The CD spectrum of a thionucleoside is characterized by Cotton effects (positive or negative bands) corresponding to these electronic transitions. The sign and magnitude of these Cotton effects are directly related to the conformation of the nucleoside, particularly the glycosidic torsion angle.
Studies on 6-thioguanosine nucleotides have shown that the free nucleotides exhibit a weak negative CD peak at their absorption maximum. nih.gov However, upon binding to proteins, such as myosin subfragments, the CD spectrum changes dramatically, with a significant enhancement of the negative peak and the appearance of a new positive peak at a longer wavelength. nih.gov These spectral changes are attributed to a change in the stereochemical structure of the nucleotide upon binding. nih.gov
Table 2: Illustrative Circular Dichroism Spectral Features for Thionucleosides (Note: This table is a generalized representation based on published data for related thionucleosides.)
| Spectral Region | Wavelength Range (nm) | Associated Transition | Conformational Sensitivity |
| Near-UV | 300 - 400 | n → π* of the thione group | Highly sensitive to glycosidic bond orientation and local environment |
| Far-UV | 200 - 300 | π → π* of the nucleobase | Sensitive to base stacking interactions and overall helical structure in nucleic acids |
Synthetic Strategies and Structural Analogs of 6 Thioxanthosine
Chemical Synthesis Pathways for 6-Thioxanthosine
The creation of this compound in a laboratory setting relies on established chemical principles to modify existing purine (B94841) nucleoside structures. These methods are designed to specifically introduce a sulfur atom at the C6 position of the xanthosine (B1684192) scaffold.
A primary strategy for the synthesis of this compound involves the chemical conversion of a suitable precursor through a process known as sulfhydrolysis. This type of reaction typically uses a purine nucleoside that has a good leaving group, such as a halogen, at the C6 position. The leaving group is then displaced by a sulfur nucleophile.
A representative method for this transformation is the treatment of a 6-chloropurine (B14466) nucleoside with a sulfur-containing reagent. For instance, the synthesis of the related compound 1-deaza-6-thioguanosine was achieved by treating a deacetylated 2-amino-6-chloro-1-deazapurine nucleoside with hydrogen sulfide (B99878) at elevated temperatures. nih.gov This reaction demonstrates the principle of displacing a chloro group with a hydrosulfide (B80085) anion to form the thione. Similarly, 6-thiopurine nucleosides can be prepared by reacting a 6-chloropurine precursor with thiourea. nih.gov These methods illustrate a robust and direct pathway for introducing the 6-thio functionality onto the purine ring system to yield compounds like this compound from appropriate precursors like 6-chloroguanosine.
The general reaction scheme involves activating the C6 position of a guanosine (B1672433) derivative, often by chlorination, followed by nucleophilic substitution with a sulfur source.
Table 7.1: Reagents for Sulfhydrolysis of 6-Halopurine Precursors
| Precursor Example | Sulfur Reagent | Product Type |
|---|---|---|
| 6-Chloroguanosine | Hydrogen Sulfide (H₂S) | This compound |
Synthesis of this compound Derivatives and Analogs for Research
To investigate the specific roles and applications of this compound, researchers synthesize various derivatives and analogs. These modifications can involve altering the sugar moiety or changing the substitution pattern on the purine base itself.
A significant area of research is the incorporation of this compound analogs into nucleic acid chains (oligonucleotides) to study their structural and functional effects. For this, the 2'-deoxy version of this compound (d(s⁶X)) is often used. The synthesis of oligonucleotides is typically performed on an automated solid-phase synthesizer, which requires the modified nucleoside to be in the form of a phosphoramidite (B1245037) building block.
The synthesis of the 2'-deoxy-6-thioxanthosine phosphoramidite is a critical step that enables its use in standard oligonucleotide synthesis protocols. glenresearch.com Once the phosphoramidite is prepared, it can be incorporated at specific sites within a DNA sequence. Such modified oligonucleotides are valuable tools for probing DNA structure and recognition. For example, triplex-forming oligonucleotides (TFOs) containing 2'-deoxy-6-thioxanthosine have been synthesized to study their ability to bind to double-stranded DNA, a property with potential applications in gene therapy.
To understand the importance of the position of the sulfur atom, researchers synthesize and study other structural isomers, such as 2-thioxanthosine. In this analog, the sulfur atom is at the C2 position of the purine ring instead of the C6 position.
The synthesis of 2-thioxanthines has been reported, and these compounds have been investigated for their biological activities. nih.gov For example, a series of 3-substituted-2-thioxanthines were synthesized and found to be mechanism-based inactivators of myeloperoxidase (MPO), an enzyme implicated in inflammatory processes. nih.govnih.gov The synthesis of these analogs allows for a comparative analysis against this compound, helping to determine how the location of the thione group influences the molecule's biological and chemical properties. The synthesis of these variants often follows established routes for constructing substituted purine rings. nih.gov
Table 7.2: Comparison of Thioxanthosine Isomers
| Compound | Position of Thio Group | Investigated As |
|---|---|---|
| This compound | C6 | Purine metabolite, research tool |
Academic Investigations of Structure-Activity Relationships of Modified Purines
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and chemical biology. For modified purines like this compound, these investigations aim to understand how specific structural features correlate with biological function.
By synthesizing and testing a variety of analogs, researchers can map out the chemical requirements for a desired activity. For instance, studies on 6-modified purine riboside analogues have been conducted to evaluate their ability to activate the human Stimulator of Interferon Genes (hSTING) protein, a key component of the innate immune system. nih.gov These studies revealed that certain 6-O-alkyl substitutions on the purine ring could activate hSTING, highlighting the importance of the substituent at the C6 position.
SAR studies on thionucleosides have shown that the replacement of an oxygen atom with sulfur can dramatically alter biological activity. researchgate.net In the case of thioxanthine analogs, the position of the sulfur atom is critical. The distinct biological profile of 2-thioxanthines as MPO inhibitors compared to the metabolic roles of this compound underscores this point. nih.gov Furthermore, research into inhibitors of purine nucleoside phosphorylase has provided a wealth of SAR data on variously substituted purine analogs, contributing to a broader understanding of how modifications to the purine scaffold dictate interactions with protein targets. dntb.gov.ua These academic investigations are crucial for the rational design of new purine-based molecules with specific and potent biological effects.
Advanced Research Methodologies and Experimental Models
In Vitro Cellular Models for Metabolism and Molecular Activity Studies
In vitro cellular models are fundamental in dissecting the metabolism and molecular activities of 6-thioxanthosine at the cellular level. These models provide a controlled environment to study specific cellular processes without the complexities of a whole organism.
Diverse Cell Line Applications (e.g., HepG2, HEK293, THP-1, HL-60)
A variety of human cell lines are employed to investigate the diverse effects of thiopurine metabolites like this compound. Each cell line offers a unique context for studying specific aspects of the compound's biology.
HEK293 (Human Embryonic Kidney): HEK293 cells are widely used in molecular biology and drug development due to their high transfectability and robust protein expression. researchgate.net These cells can be genetically engineered to express or knock down specific enzymes or transporters involved in the thiopurine pathway, allowing researchers to study the precise molecular machinery that interacts with this compound.
THP-1 (Human Monocytic Leukemia): The THP-1 cell line is a valuable model for studying the effects of thiopurines on immune cells. nih.govplos.org These cells can be differentiated into macrophage-like cells, which play a significant role in inflammatory responses. nih.govplos.orgnih.govresearchgate.net Research using THP-1 cells can shed light on how this compound may modulate immune cell function and differentiation, with surface markers like CD14 and CD36 often used to assess differentiation status. researchgate.netnih.govplos.orgnih.gov
HL-60 (Human Promyelocytic Leukemia): The HL-60 cell line is extensively used in cancer research, particularly for studying the cytotoxic and differentiation-inducing effects of chemotherapeutic agents. researchgate.netpbrc.eduresearchgate.netnih.gov While direct studies on this compound are limited, research on its parent compounds, like 6-thioguanine (B1684491), demonstrates the utility of HL-60 cells in determining cytotoxic concentrations (IC50 values) and understanding mechanisms of drug resistance. researchgate.netresearchgate.netnih.govnih.gov
| Compound | IC50 Value (µM) | Exposure Time (hours) |
| Ficifolidione Derivative | < 10 | Not Specified |
| Resveratrol | ~50 | 24 |
| Resveratrol | ~30 | 48 |
Primary Cell Culture Systems for Mechanistic Research (e.g., human diploid fibroblasts)
Primary cell cultures, such as human diploid fibroblasts (HDFs), offer a model system that more closely represents the physiological state of normal, non-cancerous cells. nih.govcellapplications.com HDFs are instrumental in studying the fundamental mechanisms of thiopurine action and resistance. nih.gov For instance, researchers have utilized HDFs to select for and characterize mutants resistant to 6-thioguanine, a close analog of this compound, often by assessing the activity of the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). nih.gov These studies provide insights into the genetic and biochemical pathways that can be affected by thiopurine metabolites. nih.govcellapplications.com
Preclinical Animal Models for Thiopurine Metabolism Research (e.g., genetically modified models for NUDT15 studies)
Preclinical animal models, particularly genetically modified mice, are indispensable for understanding the complex in vivo metabolism and systemic effects of thiopurines. A significant focus of this research has been on the NUDT15 gene, which encodes an enzyme that deactivates thiopurine metabolites.
Genetically engineered mouse models, such as Nudt15 knockout mice created using CRISPR-Cas9 technology, have been pivotal in demonstrating the role of NUDT15 in thiopurine toxicity. nih.gov Studies using these models have shown that a lack of NUDT15 leads to increased accumulation of active thiopurine metabolites and subsequent severe toxicity. nih.gov These preclinical models allow for the investigation of genotype-guided dosing strategies, where the dose of a thiopurine drug is adjusted based on the animal's Nudt15 status to mitigate toxicity without compromising therapeutic efficacy. nih.gov
Table 2: Key Findings from Nudt15 Knockout Mouse Models
| Finding | Observation in Nudt15 Knockout Mice | Implication |
| Toxicity | Increased leukopenia, weight loss, and bone marrow hypocellularity. | NUDT15 deficiency leads to heightened thiopurine toxicity. |
| Metabolite Accumulation | Excessive accumulation of DNA-incorporated thioguanine nucleotides (DNA-TG). | NUDT15 is crucial for inactivating cytotoxic thiopurine metabolites. |
| Dose Adjustment | Dose reduction prevented toxicity and normalized DNA-TG levels. | Genotype-guided dosing can improve the safety of thiopurine therapy. |
Enzyme Kinetic Assays and Characterization of IMPDH and GMPS
The enzymes inosine (B1671953) monophosphate dehydrogenase (IMPDH) and guanosine (B1672433) monophosphate synthetase (GMPS) are critical in the metabolic pathway that converts thioinosine monophosphate (TIMP) to thioguanosine monophosphate (TGMP), a pathway that involves this compound monophosphate (TXMP). nih.govnih.govnih.govnih.gov
IMPDH: This enzyme catalyzes the conversion of TIMP to TXMP. Enzyme kinetic assays are used to determine key parameters such as the Michaelis constant (Km) and maximum velocity (Vmax), providing insights into the efficiency of this conversion. nih.govnih.gov The kinetic mechanism of IMPDH is complex, often described as a random-in, ordered-out mechanism where either the substrate or cofactor can bind first. nih.gov
GMPS: This enzyme catalyzes the subsequent amination of TXMP to TGMP. nih.govnih.gov Kinetic studies of GMPS are essential for understanding the rate at which this compound's phosphorylated form is converted to downstream active metabolites. nih.govnih.gov Research has shown that GMPS possesses two active sites and undergoes significant conformational changes during catalysis. nih.gov
Table 3: Illustrative Kinetic Parameters for GMPS with a Substrate Analog (Note: This table presents data for an enantiomeric substrate of GMPS to illustrate the type of data generated in such assays, as specific data for this compound was not found.)
| Substrate | Apparent Km (µM) |
| d-XMP | 35.3 |
Data from studies on E. coli GMPS. nih.gov
Molecular Biology Techniques in Thiopurine Pathway Research (e.g., gene expression analysis)
Molecular biology techniques are fundamental to investigating how cells respond to thiopurine metabolites like this compound at the genetic level.
Gene Expression Analysis: DNA microarrays and RNA sequencing are powerful tools used to obtain a global view of changes in gene expression in response to a particular compound. nih.govnih.govresearchgate.netmdpi.com By analyzing the transcriptome of cells exposed to thiopurines, researchers can identify entire pathways that are upregulated or downregulated. nih.govnih.govresearchgate.netmdpi.comarizona.edu For example, such analyses could reveal if this compound induces genes involved in stress responses, apoptosis, or cell cycle regulation. While specific microarray data for this compound is not readily available, the methodology is well-established for related compounds and toxicological studies. arizona.edu
Future Directions and Research Challenges in 6 Thioxanthosine Studies
Elucidating Underexplored Molecular Mechanisms of Action
The established role of 6-thioxanthosine is as a metabolic intermediate. nih.gov It is derived from 6-thioinosine monophosphate (6-TIMP) through the action of inositol (B14025) monophosphate dehydrogenase (IMPDH), and subsequently converted to 6-thioguanosine (B559654) monophosphate (6-TGMP) by guanosine (B1672433) monophosphate synthetase (GMPS). nih.gov However, this linear depiction may oversimplify its cellular impact. A significant research challenge is to determine if this compound or its phosphorylated form, this compound monophosphate (6-TXMP), possesses direct biological activities beyond its role as a precursor.
Future research should investigate several potential mechanisms:
Direct Enzyme Inhibition: While its role as a substrate for IMPDH and GMPS is known, it is crucial to explore whether 6-TXMP acts as a feedback inhibitor or an allosteric regulator of other enzymes within the de novo purine (B94841) synthesis pathway. nih.govresearchgate.net Studies on related thiopurines have shown that their metabolites can inhibit multiple enzymes, suggesting a similar potential for 6-TXMP. nih.govresearchgate.net
Interaction with Purine Salvage Pathways: The interplay between the de novo synthesis, in which 6-TXMP is an intermediate, and the purine salvage pathways is not fully understood. youtube.com Investigating whether 6-TXMP can influence key salvage enzymes like hypoxanthine-guanine phosphoribosyltransferase (HGPRT) could reveal new layers of metabolic regulation. youtube.com
Contribution to Cellular Stress: The accumulation of any single metabolite can induce cellular stress. Research is needed to determine if elevated levels of 6-TXMP, potentially caused by variations in downstream enzyme activity, contribute to oxidative stress or trigger stress-response pathways, similar to how other thiopurine metabolites function. nih.gov
Advanced Structural Biology and Biophysical Studies of Enzyme-6-Thioxanthosine Complexes
A major gap in the current understanding of this compound is the lack of high-resolution structural data for its complexes with key enzymes. While the structures of related enzymes like xanthine (B1682287) oxidoreductase have been solved with various ligands, providing mechanistic insights, similar data for this compound is absent. nih.gov Enzyme catalysis is an inherently dynamic process, and understanding the conformational changes that occur upon substrate binding is critical. frontiersin.orgresearchgate.net
Future research priorities should include:
X-ray Crystallography: Obtaining crystal structures of IMPDH and GMPS co-crystallized with 6-TXMP would provide atomic-level details of the binding site. mit.edu This would illuminate the specific amino acid residues involved in substrate recognition and catalysis, forming a basis for understanding enzyme kinetics and designing novel modulators.
Biophysical Interaction Studies: A variety of biophysical techniques can complement structural data by providing information on binding affinity, kinetics, and conformational changes in a solution state. nih.govresearchgate.net
Table 1: Advanced Biophysical Techniques for Studying Enzyme-6-Thioxanthosine Interactions
| Technique | Information Gained | Research Application |
|---|---|---|
| Isothermal Titration Calorimetry (ITC) | Binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS). researchgate.net | Quantifying the precise binding energy and forces driving the interaction between 6-TXMP and enzymes like IMPDH and GMPS. |
| Surface Plasmon Resonance (SPR) | Real-time binding kinetics (association and dissociation rates). | Determining the on- and off-rates of 6-TXMP binding, providing a dynamic view of the interaction. |
| Circular Dichroism (CD) Spectroscopy | Changes in the secondary and tertiary structure of the enzyme upon ligand binding. nih.govresearchgate.net | Assessing whether the binding of 6-TXMP induces significant conformational changes in its target enzymes. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Mapping the binding interface and characterizing the dynamics of the enzyme-ligand complex in solution. | Identifying the specific atoms of the enzyme that are in close contact with 6-TXMP and characterizing structural fluctuations. |
Development of Novel Biochemical Probes and Labeled Derivatives for Pathway Tracing
To accurately trace the metabolic fate and identify the binding partners of this compound within a cell, it is essential to develop chemically modified derivatives that can be easily detected. researchgate.net The synthesis of this compound itself has been described, and these methods could be adapted to create labeled analogs. jst.go.jp Synthetic strategies used for creating other thioxanthone and xanthine derivatives offer a roadmap for this endeavor. chemistryviews.orgnih.govfrontiersin.org
Future synthetic chemistry efforts should focus on:
Isotopically Labeled Analogs: Incorporating stable or radioactive isotopes (e.g., ¹³C, ¹⁵N, ³⁵S) into the this compound structure would enable its unequivocal tracking through metabolic pathways using mass spectrometry or radioactivity detection.
Fluorescent Probes: Attaching a fluorescent tag to this compound could allow for its visualization within living cells using advanced microscopy techniques, providing spatial and temporal information about its localization and transport.
Biotinylated or Photo-affinity Labeled Derivatives: These derivatives are invaluable tools for "pull-down" experiments. A biotin (B1667282) tag allows for the isolation of this compound-binding proteins, while a photo-affinity label can be used to create a covalent bond between the probe and its binding partners upon UV irradiation, enabling their identification.
Table 2: Potential Labeled Derivatives of this compound for Biochemical Probing
| Derivative Type | Label Example | Primary Application | Detection Method |
|---|---|---|---|
| Radioisotope Labeled | ³⁵S-6-Thioxanthosine | Metabolic flux analysis and pathway tracing. | Scintillation counting, Autoradiography |
| Stable Isotope Labeled | ¹³C₅,¹⁵N₄-6-Thioxanthosine | Quantitative metabolic profiling. | Mass Spectrometry (MS) |
| Fluorescent Probe | This compound-BODIPY | Live-cell imaging and localization studies. | Fluorescence Microscopy, Flow Cytometry |
| Affinity Probe | Biotin-6-Thioxanthosine | Identification of binding proteins. | Western Blotting, Mass Spectrometry |
| Photo-affinity Probe | Azido-6-Thioxanthosine | Covalently trapping and identifying interacting proteins. | Mass Spectrometry |
Integration of Systems Biology Approaches for Comprehensive Metabolic Understanding
Understanding the role of this compound requires a shift from a single-pathway focus to a holistic, systems-level perspective. researchgate.net Systems biology integrates multi-omics data (genomics, transcriptomics, proteomics, and metabolomics) to construct comprehensive models of cellular processes. This approach is critical for understanding complex phenomena such as the preferential shunting of thiopurine metabolism towards 6-MMP production in some individuals, which can impact therapeutic outcomes. nih.gov
Future research should leverage systems biology to:
Build Predictive Metabolic Models: By integrating kinetic data for each enzymatic step, including the conversion involving this compound, researchers can build computational models that predict how genetic variations (e.g., in TPMT or NUDT15 genes) or co-administered drugs affect the flux through the entire thiopurine pathway. researchgate.net
Conduct Metabolomic Profiling: Unbiased metabolomic analyses of cells treated with thiopurines can quantify the relative levels of 6-mercaptopurine (B1684380), 6-TIMP, 6-TXMP, 6-TGNs, and other related metabolites simultaneously. nih.gov Correlating these profiles with transcriptomic and proteomic data can uncover novel regulatory networks and identify unexpected off-target effects.
Identify Biomarker Signatures: A systems approach can help identify a signature of metabolite concentrations, including that of this compound, which correlates with cellular responses.
Methodological Advancements in High-Throughput Detection and Quantification
A significant barrier to studying this compound is the lack of routine, high-throughput analytical methods for its specific detection and quantification in biological samples. Most clinical and research assays focus on the parent drug or the final 6-TGN metabolites. nih.govresearchgate.net Developing robust and sensitive assays for 6-TXMP is a critical methodological challenge.
The development of new analytical methods should focus on:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and specificity and is the gold standard for quantifying small molecules in complex biological matrices. The development of a validated LC-MS/MS method for 6-TXMP would be a major advance.
High-Performance Liquid Chromatography (HPLC) with Photodiode Array (PDA) Detection: While potentially less sensitive than MS, HPLC-PDA methods can be developed and validated for routine quantification, as has been done for other thiopurines like 6-thioguanine (B1684491). researchgate.net
Capillary Electrophoresis (CE): CE offers high separation efficiency and low sample consumption, making it a potentially powerful tool for separating and quantifying closely related purine metabolites like 6-TIMP and 6-TXMP.
Table 3: Comparison of Analytical Methods for this compound Quantification
| Method | Advantages | Challenges for this compound |
|---|---|---|
| HPLC-PDA | Robust, widely available, good for routine analysis. researchgate.net | May lack the sensitivity for low-abundance metabolites; potential for interference from other UV-absorbing compounds. |
| LC-MS/MS | Highest sensitivity and specificity; structural confirmation. | Requires specialized equipment; method development can be complex; potential for ion suppression from matrix components. |
| Capillary Electrophoresis (CE) | High resolution, minimal sample volume, orthogonal separation mechanism to LC. | Lower concentration sensitivity compared to LC-MS/MS; can be less robust for routine use in complex matrices. |
Q & A
Basic: What are the standard protocols for synthesizing 6-Thioxanthosine, and how can purity be validated?
Answer:
Synthesis typically involves thiolation of xanthosine derivatives using reagents like phosphorus pentasulfide (P₂S₅) under anhydrous conditions . Key steps include:
- Purification: Column chromatography (e.g., silica gel, eluent: CHCl₃/MeOH) to isolate the product.
- Characterization:
- NMR (¹H/¹³C) to confirm sulfur substitution at the 6-position.
- HPLC (C18 column, UV detection at 254 nm) to assess purity (>95% threshold).
- Mass spectrometry (ESI-MS) for molecular ion confirmation.
- Elemental analysis for sulfur content validation.
Purity validation should include replication across independent syntheses to rule out batch-specific impurities .
Basic: Which analytical techniques are most reliable for quantifying this compound in biological matrices?
Answer:
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Optimize mobile phase (e.g., 0.1% formic acid in H₂O/ACN) to resolve this compound from endogenous nucleosides. Use deuterated analogs (e.g., D₃-6-thioxanthosine) as internal standards .
- UV-Vis Spectroscopy: Monitor absorbance at λ~270 nm (characteristic of thiocarbonyl groups), but cross-validate with LC-MS to avoid matrix interference .
- Stability Testing: Assess degradation under physiological conditions (pH 7.4, 37°C) to validate assay robustness .
Advanced: How can researchers resolve contradictions in reported solubility data for this compound across studies?
Answer:
Discrepancies often arise from:
- Solvent purity: Trace water in DMSO or DMF alters solubility. Use Karl Fischer titration to confirm solvent dryness .
- Temperature control: Solubility in aqueous buffers (e.g., PBS) varies with temperature; report measurements at 25°C ± 0.5°C .
- Polymorphism: Characterize crystalline vs. amorphous forms via X-ray diffraction (XRD) and differential scanning calorimetry (DSC) .
Propose a standardized protocol in publications to minimize variability, including solvent pre-treatment and equilibration time .
Advanced: What experimental designs are optimal for studying this compound’s role in modulating purine metabolism?
Answer:
- In vitro assays:
- In vivo models:
Advanced: How should researchers address challenges in interpreting conflicting bioactivity data for this compound?
Answer:
Conflicting results may stem from:
- Tautomeric equilibria: The thione-thiol tautomerism of this compound affects binding to target proteins. Use NMR titration or computational modeling (DFT) to identify dominant tautomers under experimental conditions .
- Cell line variability: Test across multiple cell lines (e.g., HEK293 vs. HepG2) and report culture conditions (e.g., serum-free media to avoid nucleoside interference) .
- Dose-response validation: Use Hill slope analysis to distinguish specific binding from non-specific effects at high concentrations .
Advanced: What computational strategies improve the prediction of this compound’s interaction with RNA targets?
Answer:
- Molecular docking: Use tools like AutoDock Vina with RNA crystal structures (e.g., PDB: 1KXK) and parameterize sulfur’s van der Waals radius for accurate pose prediction .
- Molecular dynamics (MD): Simulate binding stability in explicit solvent (TIP3P water model) over ≥100 ns trajectories. Analyze hydrogen bonding (e.g., sulfur-mediated H-bonds) with VMD or PyMOL .
- Machine learning: Train models on existing nucleoside-RNA interaction datasets to predict binding affinities (e.g., RF or SVM algorithms) .
Methodological: How to formulate a research question on this compound that balances novelty and feasibility?
Answer:
Apply the FINER criteria :
- Feasible: Ensure access to synthetic intermediates (e.g., xanthosine derivatives) and analytical infrastructure (e.g., LC-MS).
- Novel: Identify gaps via systematic reviews (e.g., lack of in vivo toxicity data for this compound).
- Relevant: Align with broader goals (e.g., antiviral drug development targeting RNA viruses).
Example: “Does this compound inhibit SARS-CoV-2 replication by targeting viral RNA-dependent RNA polymerase (RdRp)?” .
Methodological: What steps ensure reproducibility in this compound pharmacokinetic studies?
Answer:
- Protocol documentation: Specify animal strain, dosing regimen (e.g., IV vs. oral), and sampling intervals in metadata .
- Data transparency: Share raw LC-MS/MS chromatograms and pharmacokinetic parameters (t₁/₂, Cmax, AUC) in supplementary materials .
- Cross-lab validation: Collaborate with independent labs to replicate key findings using identical batches of this compound .
Methodological: How to mitigate this compound’s instability during long-term storage?
Answer:
- Lyophilization: Store as a lyophilized powder under argon at -80°C to prevent oxidation.
- Buffer selection: Avoid phosphate buffers (catalyze degradation); use Tris-HCl (pH 7.0) for aqueous solutions .
- Stability monitoring: Conduct accelerated stability studies (40°C/75% RH) and quantify degradation products monthly via HPLC .
Advanced: What cross-disciplinary approaches enhance understanding of this compound’s mechanisms?
Answer:
- Chemical biology: Combine click chemistry (e.g., alkyne-tagged this compound) with fluorescence microscopy to track cellular uptake .
- Metabolomics: Use LC-HRMS to profile purine metabolites in this compound-treated cells and integrate with pathway analysis tools (e.g., MetaboAnalyst) .
- Structural biology: Co-crystallize this compound with target enzymes (e.g., PNP) and resolve structures via cryo-EM or XRD .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
